N-(2-cyanophenyl)-2-methyl-N-(2-methyl-3-nitrobenzoyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanophenyl)-2-methyl-N-(2-methyl-3-nitrobenzoyl)-3-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as cyano, nitro, and benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-methyl-N-(2-methyl-3-nitrobenzoyl)-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the cyano and nitro groups through nitration and cyanation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-methyl-N-(2-methyl-3-nitrobenzoyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form different oxidation states.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The benzamide structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the benzamide structure.
Scientific Research Applications
N-(2-cyanophenyl)-2-methyl-N-(2-methyl-3-nitrobenzoyl)-3-nitrobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-methyl-N-(2-methyl-3-nitrobenzoyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The cyano and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(2-methyl-3-nitrobenzoyl)leucinate
- N’-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide
Uniqueness
N-(2-cyanophenyl)-2-methyl-N-(2-methyl-3-nitrobenzoyl)-3-nitrobenzamide stands out due to its combination of cyano, nitro, and benzamide groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H16N4O6 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-methyl-N-(2-methyl-3-nitrobenzoyl)-3-nitrobenzamide |
InChI |
InChI=1S/C23H16N4O6/c1-14-17(8-5-11-19(14)26(30)31)22(28)25(21-10-4-3-7-16(21)13-24)23(29)18-9-6-12-20(15(18)2)27(32)33/h3-12H,1-2H3 |
InChI Key |
ASDVDVWMEOAXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(C2=CC=CC=C2C#N)C(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.